N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide
Description
N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide is a synthetic organic compound featuring a pyrazole ring substituted with a bromine atom at the 4-position. The pyrazole moiety is linked via an ethyl chain to a methanesulfonamide group.
Properties
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O2S/c1-13(11,12)9-2-3-10-5-6(7)4-8-10/h4-5,9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWISLFQVLJJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with 2-bromoethyl methanesulfonate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then treated with methanesulfonamide to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may also be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom or reduce the pyrazole ring.
Cyclization Reactions: The ethyl linker and methanesulfonamide group can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide serves as a building block in the synthesis of potential drug candidates. Its pyrazole moiety is known for various pharmacological activities, making it valuable in drug discovery efforts.
Biological Studies
The compound is utilized in biological assays to evaluate its effects on different biological targets such as enzymes and receptors. Research indicates that it can modulate biological pathways, which is critical for understanding disease mechanisms.
Chemical Biology
In chemical biology, this compound acts as a probe to investigate cellular pathways and molecular interactions. This application is essential for elucidating the roles of specific proteins and signaling pathways in cells.
Industrial Applications
The compound's reactivity makes it suitable for developing agrochemicals and other industrial chemicals. Its functional groups allow for various chemical modifications, enhancing its utility in synthetic chemistry.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting potential as a therapeutic agent in oncology.
Case Study 2: Enzyme Inhibition
Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, providing insights into its role in metabolic diseases.
Mechanism of Action
The mechanism of action of N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and pyrazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The methanesulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Structure and Substituents
The target compound’s pyrazole core distinguishes it from analogs with fused or alternative heterocyclic systems:
- Pyrazolo-pyrimidine Derivatives (): Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide feature a fused pyrazolo-pyrimidine ring system.
- Pyrimidine Derivatives () : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide contains a pyrimidine ring with morpholine and sulfanyl substituents. The pyrimidine core offers distinct electronic properties compared to pyrazole, influencing reactivity and interaction profiles .
Table 1: Structural and Physicochemical Comparison
Sulfonamide Functional Group Variations
Halogen Substituents and Reactivity
- 4-Bromo on Pyrazole (Target) : The bromine atom serves as a synthetic handle for further modifications (e.g., cross-coupling reactions).
- Fluoro and Bromo in Analogs () : Fluorine in Example 2 may enhance metabolic stability and electronic effects, while bromine in could enable similar derivatization pathways as the target compound .
Biological Activity
N-[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methanesulfonamide is a pyrazole derivative with notable biological activities. This compound, characterized by its bromine substitution and methanesulfonamide group, has been investigated for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Bromine Atom : Located at the 4-position of the pyrazole, influencing its reactivity and biological interactions.
- Methanesulfonamide Group : Enhances solubility and bioavailability.
The biological activity of this compound stems from its ability to interact with specific molecular targets. The bromine atom and the pyrazole ring are crucial for binding to proteins or enzymes, leading to modulation of their activity. The methanesulfonamide moiety may also facilitate cellular uptake, enhancing the compound's effectiveness in biological systems.
Biological Activities
Research has documented a range of biological activities associated with pyrazole derivatives, including:
- Anti-inflammatory : Pyrazole derivatives have shown significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Anticancer : Some studies indicate that compounds with a pyrazole structure exhibit cytotoxicity against various cancer cell lines, suggesting their use in cancer therapy .
- Antimicrobial : The broad-spectrum antimicrobial properties of pyrazole derivatives have been explored, with some compounds demonstrating effectiveness against bacterial and fungal strains .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Significant inhibition of TNF-α and IL-6 production in vitro. |
| Anticancer | Induction of apoptosis in cancer cell lines; potential as anticancer agents. |
| Antimicrobial | Effective against various bacterial and fungal strains; broad-spectrum activity. |
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that pyrazole derivatives could inhibit pro-inflammatory cytokines significantly. For instance, certain compounds showed up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
- Cytotoxicity in Cancer Models : In vitro tests revealed that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in inducing apoptosis .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of pyrazole derivatives against pathogenic strains such as E. coli and Aspergillus niger. Compounds were effective at concentrations as low as 40 µg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
